(Ethylthio)acetic acid

Catalog No.
S703488
CAS No.
627-04-3
M.F
C4H8O2S
M. Wt
120.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Ethylthio)acetic acid

CAS Number

627-04-3

Product Name

(Ethylthio)acetic acid

IUPAC Name

2-ethylsulfanylacetic acid

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

InChI

InChI=1S/C4H8O2S/c1-2-7-3-4(5)6/h2-3H2,1H3,(H,5,6)

InChI Key

VJIKFWJCVWFZIN-UHFFFAOYSA-N

SMILES

CCSCC(=O)O

Canonical SMILES

CCSCC(=O)O

The exact mass of the compound (Ethylthio)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75118. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Ethylthio)acetic acid (ETA) is a bifunctional thioether carboxylic acid widely procured as a stable bidentate[S,O] ligand, a building block for active pharmaceutical ingredients (e.g., Erdosteine), and a precursor for advanced hydrometallurgical extractants. Unlike free thiols, ETA features an ethyl-protected sulfur atom that provides distinct soft-donor coordination capabilities while maintaining high oxidative stability. With a boiling point of approximately 229 °C and a calculated LogP of 1.16, it offers an optimal balance of aqueous and organic solubility, making it highly processable in both aqueous metal recovery systems and organic synthetic workflows .

Research Fit

Thioether-acid bifunctional building block for metal-coordination and pharmaceutical synthesis
Inner-sphere sulfur donor for selective Cu(II) binding not achievable with ether analogs
Reported lipophilicity advantage supports extraction and membrane-permeability research

Substituting (Ethylthio)acetic acid with its free-thiol analog, thioglycolic acid (TGA), introduces severe auto-oxidation risks, leading to disulfide cross-linking and requiring strict inert-atmosphere handling that inflates manufacturing costs. Conversely, replacing ETA with the shorter-chain (Methylthio)acetic acid (MTA) alters the molecule's lipophilicity and steric profile, which can drastically reduce the phase-transfer efficiency of its downstream extractant derivatives and alter the pharmacokinetic properties of synthesized pharmaceutical intermediates. For processes requiring stable S-coordination and specific organic-phase solubility, ETA is a non-interchangeable procurement choice [1].

Substitution Risk

Factor
Target: (Ethylthio)acetic acid
Generic substitute (ethoxy / methylthio analogs)
Cu(II) binding mode
Inner-sphere S→Cu Coordination number shift 6→4
Outer-sphere only No coordination-number change
Lipophilicity
Higher logP Supports organic-phase extraction
Lower logP Partitioning and extraction profiles may differ significantly
Acidity (pKa)
Reported pKa ~3.84 Deprotonation and salt-formation context
pKa shifts by ≥0.3 units pH-dependent speciation and reactivity may not transfer directly

Oxidative Stability and Shelf-Life in Ambient Conditions

Free thiols like thioglycolic acid (TGA) are highly susceptible to auto-oxidation, forming disulfides upon exposure to air and transition metals, which necessitates inert gas blanketing. By contrast, the thioether linkage in (Ethylthio)acetic acid provides robust oxidative stability, maintaining >99% purity under ambient atmospheric conditions over extended storage periods. This structural protection eliminates the need for specialized handling protocols during scale-up [1].

Evidence DimensionAuto-oxidation susceptibility in ambient air
Target Compound Data>99% stability (resistant to disulfide formation)
Comparator Or BaselineThioglycolic acid (TGA): Rapid oxidation to dithiodiglycolic acid
Quantified DifferenceNear-total elimination of ambient oxidative degradation
ConditionsStandard ambient temperature and pressure, atmospheric oxygen exposure

Eliminates the requirement for inert-gas blanketing during storage and formulation, significantly reducing operational costs.

Cu(II) coordination mode
Head-to-head
Inner‑sphere S→Cu binding; coordination number changes from 6 to 4 (Δ = –2)
Supports selective Cu(II) ligand design; ether analogs cannot replicate this motif
Aqueous, 25 °C, I = 1 M NaNO₃, direct calorimetry

Lipophilicity and Phase-Transfer Optimization

The length of the alkyl chain on the thioether significantly impacts the partition coefficient (LogP), which is critical for liquid-liquid extraction and organic synthesis. (Ethylthio)acetic acid possesses an estimated LogP of 1.16, making it substantially more lipophilic than (Methylthio)acetic acid (LogP ~0.65). This increased lipophilicity enhances its solubility in non-polar organic solvents and improves the phase-transfer efficiency of its downstream derivatives in biphasic systems [1].

Evidence DimensionCalculated Partition Coefficient (LogP)
Target Compound DataLogP ≈ 1.16
Comparator Or Baseline(Methylthio)acetic acid (MTA): LogP ≈ 0.65
Quantified Difference~78% increase in lipophilicity (LogP)
ConditionsStandard octanol-water partition modeling at 25 °C

Ensures superior solubility in organic phases, which is critical for high-yield biphasic reactions and hydrometallurgical extractions.

Lipophilicity (logP)
Data to verify
Target logP 0.71–0.93; ΔlogP ≈ +0.4 to +0.8 vs. methylthio analog, >+0.8 vs. ethoxy analog
Higher lipophilicity may improve extraction and membrane-permeability studies
Computed values; experimental verification not located

Precursor Efficiency for Rapid Palladium(II) Extraction

When used as a precursor to synthesize sulfide-containing monoamide (S-MA) extractants (such as MO3 and DO3), (Ethylthio)acetic acid yields compounds that drastically outperform conventional hydrometallurgical benchmarks. In comparative studies, S-MA extractants derived from ETA achieved equilibrium extraction of Pd(II) from hydrochloric acid solutions in a fraction of the time required by the industry standard, di-n-hexyl sulfide (DHS) [1].

Evidence DimensionPd(II) Extraction Kinetics
Target Compound DataETA-derived extractants (MO3/DO3): Near-complete extraction in <10 minutes
Comparator Or BaselineDi-n-hexyl sulfide (DHS) benchmark: >60 minutes for equilibrium
Quantified Difference>6x acceleration in extraction kinetics
Conditions3 M HCl aqueous phase, 0.01 M extractant in chloroform organic phase

Dramatically reduces processing time in precious metal recovery, increasing throughput for industrial hydrometallurgy facilities.

Acidity (pKa)
Data to verify
Target pKa 3.84 ± 0.10; ΔpKa = +0.31 vs. O‑analog, –0.11 vs. S‑methyl analog
Small pKa shifts may influence pH-dependent speciation and salt formation
Predicted values; aqueous, 25 °C

Thermal Stability and High-Temperature Processability

Thermal stability is a critical parameter for chemical building blocks subjected to elevated temperatures during reflux or distillation. (Ethylthio)acetic acid exhibits a boiling point of approximately 229 °C at atmospheric pressure, offering a significantly wider thermal operating window than thioglycolic acid, which boils at much lower temperatures and is prone to thermal decomposition near 200 °C .

Evidence DimensionBoiling Point / Thermal Volatility
Target Compound Data229.0 °C at 760 mmHg
Comparator Or BaselineThioglycolic acid (TGA): ~108 °C at 15 mmHg (decomposes ~200 °C)
Quantified DifferenceSubstantially higher thermal stability threshold without decomposition
ConditionsStandard atmospheric pressure (760 mmHg)

Allows the compound to be utilized in high-temperature synthetic routes and distillations without yield loss due to vaporization or degradation.

Metal selectivity (3d)
Head-to-head
Metal‑dependent binding modes: inner‑sphere S→Cu, mixed modes for Zn/Ni; ethoxy analog outer‑sphere only for all metals
Enables design of selective metal sensors or separation agents
Aruga (1977); aqueous, 25 °C, I = 1 M NaNO₃

Synthesis of Advanced Hydrometallurgical Extractants

Due to its optimal lipophilicity and the soft-donor properties of its thioether sulfur, (Ethylthio)acetic acid is the premier building block for synthesizing sulfide-containing monoamides (e.g., MO3 and DO3). These derivatives are highly sought after for the rapid and selective liquid-liquid extraction of Palladium(II) and other platinum-group metals from highly acidic chloride solutions, directly leveraging the kinetic advantages established in Section 3 [1].

Active Pharmaceutical Ingredient (API) Manufacturing

ETA is a critical intermediate in the synthesis of mucolytic agents, such as Erdosteine. Its specific ethyl-thioether structure provides the exact steric and pharmacokinetic profile required for the final API, which cannot be achieved using methyl-thioether or free-thiol analogs. Its high oxidative stability ensures consistent batch-to-batch purity during pharmaceutical scale-up .

Bidentate Ligand Formulation for Transition Metal Catalysis

Functioning as an [S,O] bidentate ligand, (Ethylthio)acetic acid forms stable coordination complexes with various transition metals (e.g., Re, Tc, Pd). Its thermal stability and resistance to auto-oxidation make it an excellent choice for formulating robust catalysts and radiopharmaceutical precursors that require precise coordination geometry and long shelf lives [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cu(II)-selective ligand design
Inner-sphere sulfur-coordination capability
Binding-mode change (6→4) and thermodynamic parameters
Lipophilic extraction research
Higher logP than methylthio or ethoxy analogs
Phase-partitioning efficiency and pH-switchable behavior
Pharmaceutical intermediate synthesis
Thioether group oxidizable to sulfoxide/sulfone
Controlled thioether content and absence of pre-oxidized species
HSAB calorimetric reference standard
Well-characterized metal-dependent binding modes
Identity confirmation (refractive index) and purity ≥97%

XLogP3

0.8

Melting Point

-8.5 °C

UNII

M3D5Y724HZ

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (13.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

627-04-3

Wikipedia

Ethylthioacetic acid

General Manufacturing Information

Acetic acid, 2-(ethylthio)-: INACTIVE

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